molecular formula C18H26O3 B8670871 (-)-Menthyl hydroxyphenylacetate

(-)-Menthyl hydroxyphenylacetate

Cat. No. B8670871
M. Wt: 290.4 g/mol
InChI Key: XEOQHVVLXIUVHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05306820

Procedure details

2.1 kg of hydroxyphenylacetic acid are esterified with 2.5 kg of (-)-menthol in 15 l of boiling toluene with the addition of 40 g of toluenesulphonic acid; the water of reaction is removed from circulation in a water separator. When water is no longer separated, the mixture is cooled, washed with 4 l of saturated NaHCO3 and twice with 4 l of water and concentrated to dryness in vacuo. The title compound is obtained as an oily residue.
Quantity
2.1 kg
Type
reactant
Reaction Step One
Quantity
2.5 kg
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
15 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[C:3]([OH:5])=[O:4].[CH:12]1([CH3:22])[CH2:17][CH2:16][CH:15]([CH:18]([CH3:20])[CH3:19])[CH:14](O)[CH2:13]1.C1(C)C(S(O)(=O)=O)=CC=CC=1.O>C1(C)C=CC=CC=1>[OH:1][CH:2]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[C:3]([O:5][CH:14]1[CH:15]([CH:18]([CH3:20])[CH3:19])[CH2:16][CH2:17][CH:12]([CH3:22])[CH2:13]1)=[O:4]

Inputs

Step One
Name
Quantity
2.1 kg
Type
reactant
Smiles
OC(C(=O)O)C1=CC=CC=C1
Name
Quantity
2.5 kg
Type
reactant
Smiles
C1(CC(C(CC1)C(C)C)O)C
Name
Quantity
40 g
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)O)C
Name
Quantity
15 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is removed from circulation in a water separator
CUSTOM
Type
CUSTOM
Details
When water is no longer separated
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled
WASH
Type
WASH
Details
washed with 4 l of saturated NaHCO3 and twice with 4 l of water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness in vacuo

Outcomes

Product
Name
Type
product
Smiles
OC(C(=O)OC1CC(CCC1C(C)C)C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.